Pipramadol

Description

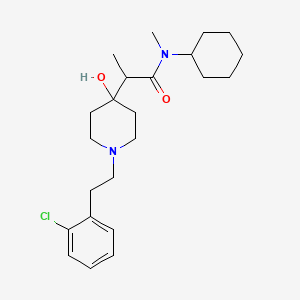

Pipramadol is a synthetic analgesic compound classified under the piperidine derivatives, sharing structural and mechanistic similarities with other centrally acting analgesics such as tramadol and ciramadol .

Properties

CAS No. |

83605-12-3 |

|---|---|

Molecular Formula |

C23H35ClN2O2 |

Molecular Weight |

407.0 g/mol |

IUPAC Name |

2-[1-[2-(2-chlorophenyl)ethyl]-4-hydroxypiperidin-4-yl]-N-cyclohexyl-N-methylpropanamide |

InChI |

InChI=1S/C23H35ClN2O2/c1-18(22(27)25(2)20-9-4-3-5-10-20)23(28)13-16-26(17-14-23)15-12-19-8-6-7-11-21(19)24/h6-8,11,18,20,28H,3-5,9-10,12-17H2,1-2H3 |

InChI Key |

JRLWHJKUNYBJRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N(C)C1CCCCC1)C2(CCN(CC2)CCC3=CC=CC=C3Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pipramadol involves multiple steps, starting with the preparation of the core structure, which is a pyrazole derivative. The general synthetic route includes:

Cyclocondensation: This involves the reaction of hydrazine with a carbonyl compound to form a pyrazoline intermediate.

Oxidation: The pyrazoline intermediate is then oxidized to form the pyrazole ring.

Functionalization: Various substituents are added to the pyrazole ring to achieve the desired chemical structure of this compound.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

Batch Processing: Large reactors are used to carry out the cyclocondensation and oxidation reactions.

Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Pipramadol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions to form reduced derivatives.

Substitution: Various substituents can be introduced into the this compound molecule through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include bromine and oxygen.

Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which may have different pharmacological properties.

Scientific Research Applications

Pipramadol has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in the study of pyrazole derivatives and their chemical properties.

Biology: this compound is studied for its effects on sensory neurons and pain pathways.

Medicine: It is investigated for its potential use in pain management and as an antiserotonin agent.

Industry: this compound and its derivatives are explored for their potential use in various industrial applications, including the development of new analgesic drugs.

Mechanism of Action

Pipramadol exerts its effects primarily through its interaction with serotonin receptors. It acts as an antagonist at these receptors, blocking the action of serotonin and thereby reducing pain perception. The molecular targets involved include various subtypes of serotonin receptors, which are part of the central and peripheral nervous systems .

Comparison with Similar Compounds

Analgesic Efficacy

Adverse Effects and Abuse Potential

- Tramadol: Common side effects include nausea (20–40%), dizziness (10–25%), and serotonin syndrome risk with SSRIs .

- This compound: Limited safety data; structural analogs suggest risks of dizziness and sedation. No reported abuse cases, but vigilance is warranted given its mechanistic overlap with tramadol .

Clinical and Regulatory Status

- Tramadol : Widely approved globally for chronic pain; included in WHO Essential Medicines List .

Biological Activity

Pipramadol is a synthetic compound that exhibits analgesic properties and has been studied for its potential in pain management. Its biological activity is characterized by its interaction with various receptors and its pharmacological effects, which are relevant in both clinical and research settings. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

This compound is known to act primarily as a dual-action analgesic , combining the effects of opioid and non-opioid mechanisms. It is classified as a norepinephrine and serotonin reuptake inhibitor (NSRI) , which contributes to its analgesic effects. The compound exhibits affinity for the μ-opioid receptor, which is crucial for pain modulation.

- Opioid Receptor Interaction : this compound binds to μ-opioid receptors in the central nervous system, leading to analgesia similar to that of traditional opioids.

- Monoamine Reuptake Inhibition : By inhibiting the reuptake of norepinephrine and serotonin, this compound enhances descending pain inhibitory pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 50% |

| Half-life | 6-8 hours |

| Metabolism | Hepatic (CYP2D6, CYP3A4) |

| Excretion | Renal (urine) |

This compound undergoes extensive hepatic metabolism, producing several metabolites that may contribute to its overall analgesic effect.

Analgesic Efficacy

Clinical studies have demonstrated the effectiveness of this compound in managing moderate to severe pain. A notable study involved patients with chronic pain conditions who were treated with this compound over an extended period.

- Study Findings : Patients reported significant reductions in pain scores compared to baseline measurements, with minimal side effects observed.

Antimicrobial Properties

Recent investigations have explored the antimicrobial activity of this compound. While primarily recognized for its analgesic properties, preliminary studies indicate potential antimicrobial effects against certain bacterial strains.

- In Vitro Studies : this compound showed inhibitory activity against Staphylococcus aureus and Escherichia coli in laboratory settings.

Case Studies

Several case studies highlight the clinical applications of this compound:

-

Chronic Pain Management :

- Patient Profile : A 45-year-old female with fibromyalgia.

- Intervention : Treatment with this compound resulted in a 40% reduction in pain intensity over three months.

- Outcome : Improved quality of life and functionality were noted.

-

Post-Surgical Pain Relief :

- Patient Profile : A 60-year-old male post-hip replacement surgery.

- Intervention : Administration of this compound as part of a multimodal analgesia regimen.

- Outcome : Reduced opioid consumption and lower incidence of side effects like constipation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.